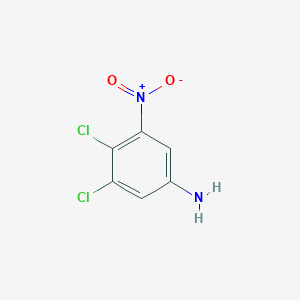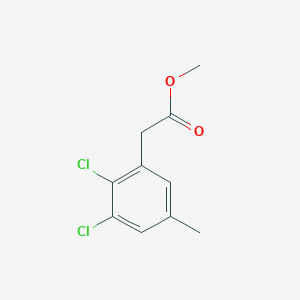
Methyl 2-methoxy-4-(trifluoromethyl)nicotinate
Vue d'ensemble
Description
“Methyl 2-methoxy-4-(trifluoromethyl)nicotinate” is a chemical compound with the molecular formula C9H8F3NO3 . It is also known by other names such as “Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate” and "3-Pyridinecarboxylic acid, 2-methoxy-4-(trifluoromethyl)-, methyl ester" .
Molecular Structure Analysis
The InChI code for “Methyl 2-methoxy-4-(trifluoromethyl)nicotinate” is1S/C8H6F3NO3/c1-15-6-5(7(13)14)4(2-3-12-6)8(9,10)11/h2-3H,1H3,(H,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 2-methoxy-4-(trifluoromethyl)nicotinate” has a predicted boiling point of 269.6±40.0 °C and a predicted density of 1.320±0.06 g/cm3 . Its pKa is predicted to be -1.01±0.18 .Applications De Recherche Scientifique
Synthesis and Chemical Processes
- Methyl 2-methoxy-4-(trifluoromethyl)nicotinate is used as an intermediate in the synthesis of novel anti-infective agents. The synthesis process involves trifluoromethylation, focusing on safety and economical aspects (Mulder et al., 2013).
- It is also involved in the efficient synthesis of methyl nicotinates/6-halonicotinates, using a domino isomerization process under Fe(II)/Au(I) relay catalysis (Galenko et al., 2017).
Medicinal Chemistry and Biological Studies
- In medicinal chemistry, derivatives of this compound, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, are studied for their molecular conformations and crystal structures, which are significant for drug design (Cobo et al., 2008).
- Its analogues are evaluated for antiprotozoal activity, demonstrating potential as therapeutic agents against diseases like Trypanosoma (Ismail et al., 2003).
Analytical and Diagnostic Applications
- Methyl 2-methoxy-4-(trifluoromethyl)nicotinate analogues are used in analytical methods, such as in the fluorometric assay of rat tissue N-methyltransferases, which is crucial for biochemical and pharmacological studies (Sano et al., 1992).
- The compound also plays a role in biosynthesis studies, such as the investigation of trigonelline synthesis in plants, providing insights into plant metabolism and potential agricultural applications (Joshi & Handler, 1960).
Material Science and Polymerization
- It is utilized in material science, for instance, in nitroxide-mediated photopolymerization processes, contributing to advancements in polymer chemistry and materials engineering (Guillaneuf et al., 2010).
Health and Safety Research
- Research on compounds like methyl nicotinate and its derivatives informs health and safety studies, such as understanding skin sensitization and penetration in individuals with sensitive skin, which is vital for dermatological and cosmetic product safety (Issachar et al., 1998).
Nutritional Biochemistry
- Studies involving nicotinamide, a related compound, and its metabolites are crucial in understanding the impact of niacin fortification on metabolic and epigenetic changes, which has implications for public health nutrition and the prevention of obesity and type 2 diabetes (Li et al., 2013).
Propriétés
IUPAC Name |
methyl 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-7-6(8(14)16-2)5(3-4-13-7)9(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCJEUNRONKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192785 | |
| Record name | Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-4-(trifluoromethyl)nicotinate | |
CAS RN |
1227581-63-6 | |
| Record name | Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methoxy-4-(trifluoromethyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















